Cas no 75853-08-6 (1-(Pentafluorophenyl)ethanol)
1-(Pentafluorophenyl)ethanol structure
Product Name:1-(Pentafluorophenyl)ethanol
Numero CAS:75853-08-6
MF:C8H5F5O
MW:212.116719961166
CID:889307
PubChem ID:98288
Update Time:2025-04-19
1-(Pentafluorophenyl)ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(Pentafluorophenyl)ethanol
- (1-HYDROXYETHYL)PENTAFLUOROBENZENE
- dl-1-(pentafluorophenyl)ethanol
- Methylpentafluorophenylcarbinol
- (+/-)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- 830-50-2
- 7583-08-6
- EINECS 212-597-7
- SCHEMBL1756535
- FT-0770663
- CK2468
- FT-0723810
- CS-0312639
- PS-10083
- (+/-)- alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- NSC 97014
- 1-(perfluorophenyl)ethanol
- MFCD00004510
- Benzenemethanol, 2,3,4,5,6-pentafluoro-.alpha.-methyl-
- 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol
- AKOS015853262
- NSC-97014
- 1-(Pentafluorophenyl)ethanol ,
- NS00042479
- 75853-08-6
- 1-(PENTAFLUOROPHENYL)ETHANOL, 97
- FT-0605851
- FT-0772219
- A840494
- 2,3,4,5,6-Pentafluoro-.alpha.-methylbenzyl alcohol
- DTXSID50997214
- NSC97014
- P0925
- WYUNHWKTLDBPLE-UHFFFAOYSA-N
- SY112302
- 1-(2,3,4,5,6-Pentafluorophenyl)ethanol
- 1-(pentafluorophenyl)ethan-1-ol
- 1-(Pentafluorophenyl)ethanol, 96%
- 1-(Perfluorophenyl)ethan-1-ol
- DB-389878
- alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, Methyl pentafluorophenyl carbinol
- Benzenemethanol, 2,3,4,5,6-pentafluoro-alpha-methyl-
-
- MDL: MFCD00004510
- Inchi: 1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3
- Chiave InChI: WYUNHWKTLDBPLE-UHFFFAOYSA-N
- Sorrisi: FC1C(=C(C(=C(C=1C(C)O)F)F)F)F
Proprietà calcolate
- Massa esatta: 212.02600
- Massa monoisotopica: 212.02605559g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 2
- Complessità: 42.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 0
- XLogP3: 1.9
Proprietà sperimentali
- Colore/forma: Solidi
- Densità: 1.3848 (estimate)
- Punto di fusione: 32-34 °C(lit.)
- Punto di ebollizione: 80-82 °C37 mm Hg(lit.)
- Punto di infiammabilità: 189 °F
- Indice di rifrazione: 1.44
- PSA: 20.23000
- LogP: 2.43540
- Solubilità: Non determinato
1-(Pentafluorophenyl)ethanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM387391-1g |
1-(Pentafluorophenyl)ethanol |
75853-08-6 | 95%+ | 1g |
$77 | 2022-06-10 | |
| Chemenu | CM387391-5g |
1-(Pentafluorophenyl)ethanol |
75853-08-6 | 95%+ | 5g |
$292 | 2022-06-10 | |
| A2B Chem LLC | AB56754-1g |
1-(Pentafluorophenyl)ethanol , |
75853-08-6 | 1g |
$216.00 | 2024-04-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0925-5g |
1-(Pentafluorophenyl)ethanol |
75853-08-6 | 5g |
¥660.0 | 2022-06-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0925-5g |
1-(Pentafluorophenyl)ethanol |
75853-08-6 | 5g |
¥660.0 | 2023-09-02 |
1-(Pentafluorophenyl)ethanol Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
75853-08-6 (1-(Pentafluorophenyl)ethanol) Prodotti correlati
- 830-50-2(1-(Pentafluorophenyl)ethanol)
- 1766-76-3(Decafluorobenzhydrol)
- 87327-65-9(2,6-Difluoro-α-methylbenzenemethanol)
- 7583-08-6(1-(pentafluorophenyl)ethanol)
- 715-31-1(2-(Pentafluorophenyl)propan-2-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti